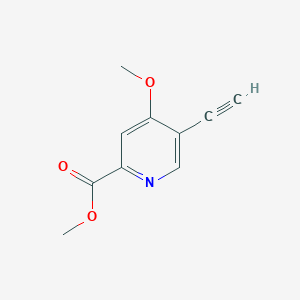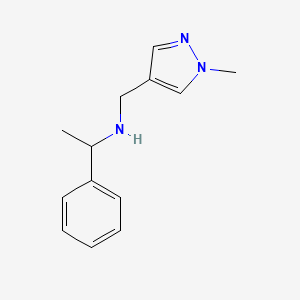
2-((4,6-Dimethoxypyrimidin-2-yl)oxy)-3-methylbenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((4,6-Dimethoxypyrimidin-2-yl)oxy)-3-methylbenzoic acid is a chemical compound that belongs to the class of benzoic acids It is characterized by the presence of a pyrimidine ring substituted with two methoxy groups at positions 4 and 6, and an oxy linkage to a methylbenzoic acid moiety
Vorbereitungsmethoden
The synthesis of 2-((4,6-Dimethoxypyrimidin-2-yl)oxy)-3-methylbenzoic acid typically involves the following steps:
Synthesis of 2-amino-4,6-dimethoxypyrimidine: This intermediate is prepared from 2-amino-4,6-dihydroxypyrimidine in the presence of potassium carbonate and a phase transfer catalyst, using dimethyl carbonate as the methylating agent.
Formation of the final compound: The 2-amino-4,6-dimethoxypyrimidine is then reacted with 3-methylbenzoic acid under suitable conditions to form the desired product. The reaction conditions may include the use of a coupling agent and a base to facilitate the formation of the oxy linkage.
Analyse Chemischer Reaktionen
2-((4,6-Dimethoxypyrimidin-2-yl)oxy)-3-methylbenzoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.
Substitution: The methoxy groups and the oxy linkage can participate in substitution reactions with suitable reagents.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield the corresponding pyrimidine and benzoic acid derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-((4,6-Dimethoxypyrimidin-2-yl)oxy)-3-methylbenzoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound for drug development.
Industry: It is used in the production of agrochemicals, pharmaceuticals, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-((4,6-Dimethoxypyrimidin-2-yl)oxy)-3-methylbenzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
2-((4,6-Dimethoxypyrimidin-2-yl)oxy)-3-methylbenzoic acid can be compared with other similar compounds, such as:
2-amino-4,6-dimethoxypyrimidine: This compound is an intermediate in the synthesis of the target compound and shares the pyrimidine ring structure.
Methyl 2,6-bis[(4,6-dimethoxypyrimidin-2-yl)oxy]benzoate: This compound has a similar structure but with additional pyrimidine rings attached to the benzoic acid moiety.
Bensulfuron-methyl: A sulfonylurea herbicide that shares structural similarities with the target compound and is used in agricultural applications.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the oxy linkage, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
113761-61-8 |
|---|---|
Molekularformel |
C14H14N2O5 |
Molekulargewicht |
290.27 g/mol |
IUPAC-Name |
2-(4,6-dimethoxypyrimidin-2-yl)oxy-3-methylbenzoic acid |
InChI |
InChI=1S/C14H14N2O5/c1-8-5-4-6-9(13(17)18)12(8)21-14-15-10(19-2)7-11(16-14)20-3/h4-7H,1-3H3,(H,17,18) |
InChI-Schlüssel |
OTFPPPXZJAEQIF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=CC=C1)C(=O)O)OC2=NC(=CC(=N2)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Sodium [2-(pyrrolidin-1-ylmethyl)phenyl]boronate](/img/structure/B13911006.png)





![4-Methoxypyrazolo[1,5-a]pyridin-3-amine](/img/structure/B13911040.png)
![[(Z)-5-bromopent-1-enyl]benzene](/img/structure/B13911043.png)


